molecular formula C24H21FO7 B11041166 methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11041166
M. Wt: 440.4 g/mol
InChI Key: ZXSALKBICOOSPM-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a furo[3,2-c]pyran core with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the furo[3,2-c]pyran core, followed by the introduction of the 2-fluorobenzyl and methoxyphenyl groups through a series of substitution and coupling reactions. Key steps may include:

    Formation of the furo[3,2-c]pyran core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorobenzyl group: This step often involves nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Attachment of the methoxyphenyl group: This can be done through etherification reactions using methoxyphenols and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be explored as a lead compound for drug development, particularly if it exhibits promising pharmacological properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
  • Methyl 3-{4-[(2-bromobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Uniqueness

The presence of the 2-fluorobenzyl group in methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C24H21FO7

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C24H21FO7/c1-13-10-19-21(23(26)31-13)20(22(32-19)24(27)29-3)14-8-9-17(18(11-14)28-2)30-12-15-6-4-5-7-16(15)25/h4-11,20,22H,12H2,1-3H3

InChI Key

ZXSALKBICOOSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)O1

Origin of Product

United States

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